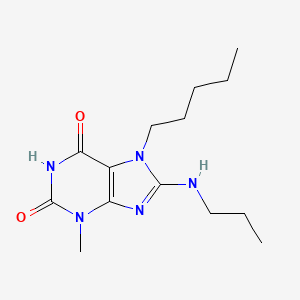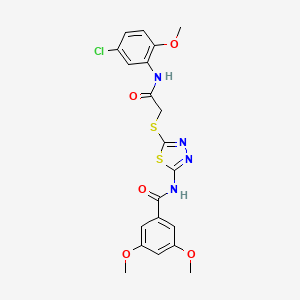
N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN4O5S2 and its molecular weight is 494.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research has explored the molecular structure and intermolecular interactions of compounds with structural similarities to N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide. For instance, studies on N-3-hydroxyphenyl-4-methoxybenzamide have investigated the influence of dimerization and crystal packing on molecular geometry, highlighting the minor but significant impact of these interactions on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Photodynamic Therapy Applications
Another area of interest is the synthesis and characterization of new compounds with potential applications in photodynamic therapy (PDT) for cancer treatment. The synthesis of zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing Schiff base, has been reported. These compounds exhibit useful properties as photosensitizers in PDT, including high singlet oxygen quantum yield and good fluorescence properties, which are critical for effective Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of related compounds, such as those derived from 1,3,4-thiadiazole, have been extensively studied. For example, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant DNA protective ability and strong antimicrobial activity, with certain compounds exhibiting cytotoxicity against cancer cell lines, suggesting their potential for chemotherapy drug development (Gür et al., 2020).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of compounds incorporating the thiadiazole ring, and their potential as antimicrobial agents, have also been a focus. For example, the synthesis of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives, incorporating the thiazole ring, has been investigated for their antimicrobial activity against various bacterial and fungal strains, indicating the therapeutic potential of such compounds in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Hybrid Molecules and Anticancer Activity
The design and synthesis of hybrid molecules, combining different pharmacophores with anticancer properties, have been explored. For instance, a study on the synthesis of a pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties demonstrated a cost-effective approach, with the synthesized compound showing promising anticancer activity in vitro, supporting its potential in cancer treatment applications (Yushyn, Holota, & Lesyk, 2022).
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S2/c1-28-13-6-11(7-14(9-13)29-2)18(27)23-19-24-25-20(32-19)31-10-17(26)22-15-8-12(21)4-5-16(15)30-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGFGVDMCXCCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2776746.png)
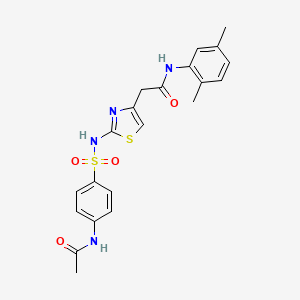
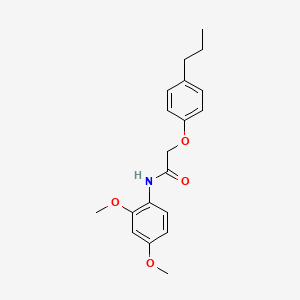
![6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776752.png)
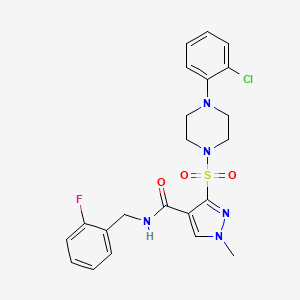
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2776756.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)



![N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776765.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2776766.png)
